![molecular formula C25H29N3Na2O9S2 B562072 Ampicillin sodium mixture with sulbactam sodium CAS No. 117060-71-6](/img/structure/B562072.png)
Ampicillin sodium mixture with sulbactam sodium
Overview
Description
Ampicillin sodium and sulbactam sodium is a combination medication of the common penicillin-derived antibiotic ampicillin and sulbactam, an inhibitor of bacterial beta-lactamase . It is used to treat infections caused by bacteria resistant to beta-lactam antibiotics . Sulbactam blocks the enzyme which breaks down ampicillin and thereby allows ampicillin to attack and kill the bacteria .
Molecular Structure Analysis
Ampicillin sodium has a molecular formula of C16H18N3O4S.Na and sulbactam sodium has a molecular formula of C8H10NNaO5S . The InChI and SMILES strings for these compounds are also available .Chemical Reactions Analysis
Ampicillin/sulbactam is used to treat infections caused by bacteria resistant to beta-lactam antibiotics. Sulbactam blocks the enzyme which breaks down ampicillin and thereby allows ampicillin to attack and kill the bacteria .Scientific Research Applications
Beta-Lactamase Inhibitor and Antibacterial Activity
- Sulbactam/ampicillin is a combination of sulbactam sodium, a beta-lactamase inhibitor with minimal intrinsic antibacterial activity, and ampicillin sodium, an aminopenicillin. Sulbactam acts by irreversibly inactivating beta-lactamases from most beta-lactamase-producing organisms. This combination has been effective in treating infections due to beta-lactamase-producing bacteria like Staphylococcus aureus, Escherichia coli, and species of Klebsiella and Bacteroides (Benson & Nahata, 1988).
Analytical Determination in Mixtures
- A spectrophotometric method has been developed for resolving binary mixtures of ampicillin sodium and sulbactam sodium. This method enhances spectral details allowing the determination of each drug without interference from the other, a critical step in quality control and drug formulation (Mahgoub & Aly, 1998).
Pharmacokinetics and Clinical Efficacy
- Sulbactam/ampicillin has been used for treating polymicrobial aerobic or anaerobic infections and uncomplicated gonorrhea. The pharmacokinetics of sulbactam are similar to those of ampicillin, but sulbactam tends to achieve higher serum and tissue concentrations. The combination is generally well-tolerated and offers a new approach in managing bacterial infections (Noguchi & Gill, 1988).
Quantitative Analysis in Pharmaceuticals
- A high-performance liquid chromatography (HPLC) method has been developed for simultaneously determining ampicillin sodium and sulbactam sodium in powder for injection. This method is significant for ensuring the correct dosage and quality in pharmaceutical preparations (Mai et al., 2019).
Effectiveness Against Specific Infections
- Ampicillin/sulbactam has shown effectiveness against Acinetobacter baumannii infections, a significant advantage during times of increasing antimicrobial resistance (Rafailidis, Ioannidou, & Falagas, 2012).
Mechanism of Action
The mechanism of action of ampicillin is based on suppression of bacterial wall synthesis (in the growth phase) via blockade of the penicillin-binding proteins (PBPs) such as the transpeptidases . This results in a bactericidal action. In combination with sulbactam, the inactivation of ampicillin by certain beta-lactamases is inhibited .
properties
IUPAC Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(1R,4S)-3,3-dimethyl-2,2,6-trioxo-2λ6-thiabicyclo[3.2.0]heptane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.C9H12O5S.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-9(2)7(8(11)12)6-4(10)3-5(6)15(9,13)14;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-7H,3H2,1-2H3,(H,11,12);;/q;;2*+1/p-2/t9-,10-,11+,14-;5-,6?,7+;;/m11../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYIVRVSJDTLK-YSDBFZIDSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151701 | |
Record name | Ampicillin sodium mixture with sulbactam sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117060-71-6 | |
Record name | Ampicillin sodium mixture with sulbactam sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampicillin sodium mixture with sulbactam sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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